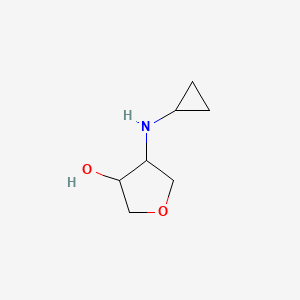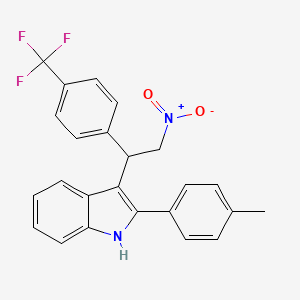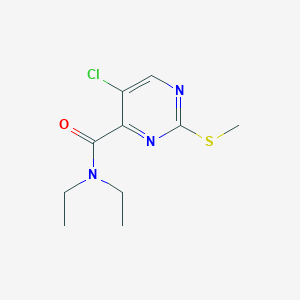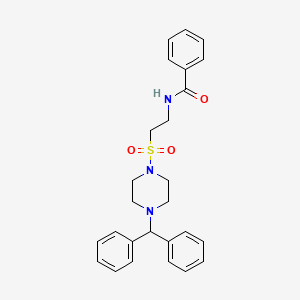![molecular formula C24H23N5O4 B2548023 3-(3-hydroxypropyl)-1,7-dimethyl-8-(4-phenoxyphenyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 896811-38-4](/img/structure/B2548023.png)
3-(3-hydroxypropyl)-1,7-dimethyl-8-(4-phenoxyphenyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "3-(3-hydroxypropyl)-1,7-dimethyl-8-(4-phenoxyphenyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione" is a structurally complex molecule that belongs to the class of imidazopurinediones. This class of compounds has been extensively studied due to their diverse biological activities, including anti-inflammatory, antidepressant, anxiolytic, and adenosine receptor antagonist properties .
Synthesis Analysis
The synthesis of imidazopurinediones typically involves multi-step reactions that may include the formation of the imidazo[2,1-f]purine ring system, followed by various substitution reactions to introduce different functional groups at specific positions on the ring. For instance, solid-phase synthesis methods have been developed for the preparation of substituted imidazopurines, which involve the immobilization of starting materials on a solid support, followed by a series of chemical transformations . Additionally, intramolecular alkylation has been used to obtain various substituted imidazopurinediones .
Molecular Structure Analysis
The molecular structure of imidazopurinediones is characterized by the presence of the imidazo[2,1-f]purine core, which can be further modified by substituents at different positions. These modifications can significantly influence the molecular interactions and binding affinities of the compounds to biological targets. X-ray diffraction and NMR spectroscopy are commonly used techniques to confirm the structures of these compounds .
Chemical Reactions Analysis
Imidazopurinediones can undergo a variety of chemical reactions, including rearrangements and reactions with isothiocyanates, isocyanates, and nitromethane, leading to the formation of novel compounds with potential biological activities . These reactions often result in the formation of spiro-linked or substituted imidazolidine derivatives, which can be characterized by spectroscopic methods.
Physical and Chemical Properties Analysis
The physical and chemical properties of imidazopurinediones, such as solubility, lipophilicity, and acid-base characteristics, are crucial for their biological activity and pharmacokinetic profile. Potentiometric titration and computational calculations are used to determine the dissociation constants (pKa) of these compounds, which can provide insights into their behavior in biological systems . The presence of substituents like fluorine or trifluoromethyl groups can enhance the lipophilicity and metabolic stability of these molecules, which is important for their potential use as therapeutic agents .
Relevant Case Studies
Several studies have evaluated the biological activities of imidazopurinediones in various models. For example, substituted pyrimidopurinediones have shown anti-inflammatory activity in the adjuvant-induced arthritis rat model and have been found to inhibit cyclooxygenase activity without inducing gastric ulcers or ocular toxicity . Other derivatives have been synthesized and evaluated for their affinity to serotonin receptors and their potential as antidepressant and anxiolytic agents in in vivo models . These studies highlight the therapeutic potential of imidazopurinediones and the importance of structural modifications to achieve selectivity and potency for specific biological targets.
Aplicaciones Científicas De Investigación
Receptor Affinity and Molecular Docking Studies
A series of novel arylpiperazinylalkyl purine-2,4-diones and purine-2,4,8-triones, including compounds structurally related to 3-(3-hydroxypropyl)-1,7-dimethyl-8-(4-phenoxyphenyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione, were synthesized and tested for their affinity towards serotoninergic and dopaminergic receptors. These compounds demonstrated significant receptor affinity, particularly those with a substituent at the 7-position of the imidazo[2,1-f]purine-2,4-dione system, showing potential as antidepressant and anxiolytic agents. Docking studies highlighted the importance of the substituent at the 7-position for receptor affinity and selectivity, especially towards 5-HT1A and 5-HT7 receptors (Zagórska et al., 2015).
Synthesis and Pharmacological Evaluation
Further exploration into the synthesis of imidazo[2,1-f]purine-2,4-dione derivatives revealed a series of N-8-arylpiperazinylpropyl derivatives showing potent ligand activity for the 5-HT(1A) receptor. Preliminary pharmacological evaluations indicated potential anxiolytic and antidepressant activities in vivo, suggesting these derivatives as promising candidates for future drug development. These findings underscore the importance of structural modification in enhancing the pharmacological profile of these compounds (Zagórska et al., 2009).
Solid-Phase Synthesis
A novel method for the solid-supported synthesis of N,N-disubstituted (3H-imidazo[2,1-i]purin-7-yl)methyl amines was developed, showcasing the versatility of imidazo[2,1-i]purine derivatives in synthesizing complex molecular structures. This approach highlights the potential for imidazo[2,1-f]purine derivatives in the development of diverse pharmacological agents through efficient and versatile synthesis methods (Karskela & Lönnberg, 2006).
Antiviral Activity
Research into the antiviral activity of imidazo[1,2-a]-s-triazine nucleosides, analogs of purine derivatives, revealed moderate activity against rhinovirus at non-toxic dosage levels. This study presents the groundwork for further exploration into the antiviral capabilities of purine analogs, including imidazo[2,1-f]purine derivatives (Kim et al., 1978).
Mecanismo De Acción
Safety and Hazards
Propiedades
IUPAC Name |
2-(3-hydroxypropyl)-4,7-dimethyl-6-(4-phenoxyphenyl)purino[7,8-a]imidazole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N5O4/c1-16-15-28-20-21(26(2)24(32)27(22(20)31)13-6-14-30)25-23(28)29(16)17-9-11-19(12-10-17)33-18-7-4-3-5-8-18/h3-5,7-12,15,30H,6,13-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZWGMUQGDKTBMC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C3=C(N=C2N1C4=CC=C(C=C4)OC5=CC=CC=C5)N(C(=O)N(C3=O)CCCO)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-bromo-5-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B2547944.png)
![11-(4-Butoxyphenyl)-4-[(3,5-difluorophenyl)methyl]-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,7,10-tetraen-5-one](/img/structure/B2547946.png)


![2-[[1-(furan-2-ylmethyl)-2-oxo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]-N-(3-methylphenyl)acetamide](/img/structure/B2547952.png)
![1-((3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl)methyl)-5-(4-ethoxyphenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2547953.png)
![2-[(2,6-Dichlorobenzyl)sulfanyl]-4-phenyl-6-(propylamino)-5-pyrimidinecarbonitrile](/img/structure/B2547955.png)


![2-Chloro-N-[4-(1-morpholin-4-ylethyl)phenyl]acetamide](/img/structure/B2547958.png)

